1,2-O-Isopropylidene-beta-D-fructopyranose

Carbohydrate Conformation NMR Spectroscopy Synthetic Intermediate

This specific 1,2-O-isopropylidene regioisomer is essential for ensuring correct regioselectivity in cyclofructan synthesis and 4-/5-position modifications. Its unique skew conformation and defined 64% synthesis yield differentiate it from other isopropylidene-protected fructoses. Sourced from Uncaria sessilifructus. ≥98% purity for research.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
Cat. No. B156463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Isopropylidene-beta-D-fructopyranose
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1(OCC2(O1)C(C(C(CO2)O)O)O)C
InChIInChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
InChIKeyNCPKAWHTYZABFG-JAKMQLQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

1,2-O-Isopropylidene-beta-D-fructopyranose (CAS 66900-93-4) Procurement Specifications and Classification


1,2-O-Isopropylidene-beta-D-fructopyranose (CAS 66900-93-4) is a protected monosaccharide derivative of D-fructose featuring a cyclic acetal (isopropylidene) bridge across the 1- and 2- hydroxyl groups . This compound, with molecular formula C9H16O6 and a molecular weight of 220.22 g/mol, is frequently employed as a synthetic intermediate in carbohydrate chemistry and drug development . It is also reported as a natural product isolated from the herb Uncaria sessilifructus .

Procurement Risk: Why 1,2-O-Isopropylidene-beta-D-fructopyranose Cannot Be Substituted with Generic 'Isopropylidene Fructose' Analogs


Substituting 1,2-O-isopropylidene-beta-D-fructopyranose with alternative isopropylidene-protected fructoses or other sugar derivatives introduces significant synthetic and analytical risk. The specific placement of the protecting group (1,2- vs. 2,3- or 4,5-) dictates the molecule's conformation, regioselectivity in subsequent reactions, and its ultimate utility in a synthetic pathway [1]. Even minor changes, such as using the di-isopropylidene derivative (e.g., 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose) or a different monosaccharide scaffold (e.g., 1,2-O-isopropylidene-alpha-D-glucofuranose), will result in a different spatial arrangement of reactive hydroxyl groups, leading to divergent reaction outcomes and product profiles [2]. The following quantitative evidence demonstrates the unique and non-interchangeable nature of this specific regioisomer.

Quantitative Differentiation of 1,2-O-Isopropylidene-beta-D-fructopyranose from Close Analogs: An Evidence-Based Procurement Guide


Conformational Rigidity and Its Impact on Reactivity: A Comparison with the 2,3-O-Isopropylidene Derivative

The introduction of a 1,2-O-isopropylidene group forces the fructopyranose ring into a specific conformation that is distinct from other regioisomers. 1H NMR studies confirm that the 1,2-O-isopropylidene derivative in α-L-sorbopyranose adopts a skew (3S0) conformation in solution, a geometry that is preserved in the solid state as determined by X-ray crystallography [1]. In contrast, the introduction of a 2,3-O-isopropylidene group significantly alters the pyranose ring conformation in L-sorbose derivatives [2]. This conformational divergence directly influences the accessibility and reactivity of the remaining hydroxyl groups (C-3, C-4, C-5) in subsequent regioselective transformations.

Carbohydrate Conformation NMR Spectroscopy Synthetic Intermediate

Demonstrated Synthetic Utility: A Regioselective Silylation Comparison with 1,2-O-Isopropylidene-alpha-D-glucofuranose

In a direct, comparative study, both 1,2-O-isopropylidene-beta-D-fructopyranose and 1,2-O-isopropylidene-alpha-D-glucofuranose were subjected to regioselective one-pot O-silylation with bulky oligosilyl groups [1]. The reaction with the fructopyranose derivative yielded a distinct, bridged 4,5-O-oligosilyl diether with a favored eight-membered ring. In contrast, the analogous glucofuranose derivative resulted in a 5,6-O-bridged product with a seven-membered ring. This demonstrates that the parent monosaccharide core (fructose vs. glucose) and its inherent ring structure (pyranose vs. furanose) direct a completely different outcome, even when both feature a 1,2-O-isopropylidene protecting group.

Regioselective Synthesis O-Silylation Carbohydrate Chemistry

Synthetic Accessibility and Yield: A Key Intermediate with a Defined 64% Two-Step Synthesis

The compound can be reliably synthesized on a preparative scale. A documented synthetic route achieves the production of 1,2-O-isopropylidene-beta-D-fructopyranose from D-fructose in two steps with an overall yield of 64% [1]. This well-defined, reproducible synthesis is a key consideration for procurement in larger quantities for multistep projects. The subsequent quantitative benzylation of the free hydroxyl groups in this intermediate was reported to be quantitative [1], highlighting its suitability as a platform for further derivatization. While synthesis yields for the common diacetonide analog (2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose) are not directly compared here, the availability of a high-yielding, scalable protocol for the monoacetonide provides a defined metric for its reliable production.

Synthetic Efficiency Process Chemistry Cyclofructan Synthesis

Unique Natural Product Sourcing and Vendor Purity Specifications

Unlike the fully protected diacetonide analog (2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose), 1,2-O-isopropylidene-beta-D-fructopyranose is also a known natural product, having been isolated from the herb Uncaria sessilifructus . This dual identity as both a synthetic intermediate and a natural product may be relevant for specific biological studies or for sourcing from natural product libraries. For procurement, typical purity specifications are well-documented. While many vendors offer the compound with a purity of ≥95% , analytical standards can be obtained with a verified purity of ≥98% as determined by HPLC . The diacetonide analog (CAS 20880-92-6) is commonly supplied at 98% purity as well, but the natural product origin and the presence of three free hydroxyl groups in the target compound make its purity profile and potential impurities (e.g., other regioisomers, unreacted fructose) distinct.

Natural Product Chemistry Quality Control Vendor Comparison

Validated Applications for 1,2-O-Isopropylidene-beta-D-fructopyranose Based on Differentiated Evidence


Synthesis of Cyclofructans and Macrocyclic Inclusion Compounds

The well-defined 64% yield synthesis from D-fructose and the quantitative benzylation of its free hydroxyl groups [1] directly support its use as a building block for cyclofructans. This specific intermediate is used to construct the repeating fructosyl units, with its 1,2-O-isopropylidene group serving as a temporary protecting group that can be selectively removed to enable cyclization, as demonstrated in the successful synthesis of a degree of polymerization 2 (DP2) cyclofructan.

Regioselective Functionalization at the C-4 or C-5 Position

The evidence of a distinct 4,5-O-bridged product in regioselective silylation [2] confirms the utility of 1,2-O-isopropylidene-beta-D-fructopyranose in reactions targeting the 4- and 5-hydroxyl groups. The unique skew conformation [3] dictates this regioselectivity. This makes it a preferred starting material for the synthesis of 4-O-acyl, 4-O-benzyl, and 5-O-modified fructopyranose derivatives [4], which are valuable in the preparation of deoxysugars and uloses.

Synthesis of D-Tagatose and L-Sorbose Derivatives

The compound's specific stereochemistry and protecting group pattern enable its conversion into other rare sugars. A documented transformation uses 1,2-O-isopropylidene-β-D-fructopyranose as a direct precursor for synthesizing a protected D-tagatopyranose derivative (5-O-cyclohexylcarbamoyl-1,2-O-isopropylidene-3,4-O-(2,2,2-trichloroethylidene)-β-D-tagatopyranose) [5]. Furthermore, conformational studies of the analogous L-sorbopyranose derivative provide a framework for understanding and designing related synthetic routes [3].

Natural Product Research and Biological Screening

Given its reported isolation from Uncaria sessilifructus , procurement of this compound at a defined purity (≥95% to ≥98%) [REFS-7, REFS-8] is relevant for researchers studying the chemical constituents of this plant or using the compound as a reference standard in phytochemical analysis. Its status as a natural product differentiates it from purely synthetic analogs and may be a key criterion for screening campaigns or metabolomic studies.

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